7-cyclopropyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a phenyl group, an oxadiazole ring, a thioether linkage, a dioxolo ring, and a quinazolinone ring .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions. For instance, oxadiazole rings can be formed from the reaction of amidoximes with carboxylic acids . Additionally, quinazolinones can be synthesized through the reaction of anthranilic acid derivatives with isocyanates .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a wide range of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Antioxidant and Cytotoxic Activity
Quinazolinone derivatives have demonstrated significant human therapeutic properties, including antioxidant and cytotoxic activities. These properties make them valuable in pharmaceutical research, particularly in cancer treatment. For example, new polyphenolic derivatives of quinazolin-4(3H)-one have shown to possess antiradical activity and displayed higher cytotoxicity against cancerous cell types while maintaining high compatibility with normal cells. This suggests their potential in developing treatments that target cancer cells specifically without harming healthy tissues (Pele et al., 2022).
Antibacterial and Antifungal Activity
The synthesis of quinazolinone derivatives has also been explored for their antibacterial and antifungal activities. These compounds have been evaluated against various Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity. Some compounds within this class have been found to exhibit potent antibacterial activities, potentially more effective than existing agricultural bactericides. Moreover, certain derivatives have shown impressive antifungal effects against pathogens like Rhizoctonia solani and Fusarium graminearum, indicating their potential as novel agricultural microbicides (Wang et al., 2019).
Analgesic and Anti-inflammatory Activities
Quinazolinone derivatives linked with 1,3,4-oxadiazole moieties have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies have shown that certain derivatives can exhibit potent analgesic and anti-inflammatory activities, suggesting their utility in developing new treatments for pain and inflammation. The ability to modulate these biological responses without significant side effects could lead to the development of safer and more effective therapeutic agents (Dewangan et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
7-cyclopropyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c26-20-14-8-16-17(28-11-27-16)9-15(14)22-21(25(20)13-6-7-13)30-10-18-23-19(24-29-18)12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXGNUNBILKPOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=CC=C6)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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